molecular formula C27H24N6 B560090 Miransertib CAS No. 1313881-70-7

Miransertib

カタログ番号 B560090
CAS番号: 1313881-70-7
分子量: 432.5 g/mol
InChIキー: HNFMVVHMKGFCMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Miransertib has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a chemical probe to study the Akt signaling pathway and its role in various cellular processes. It helps researchers understand the molecular mechanisms underlying Akt-mediated functions.

    Biology: In biological research, this compound is employed to investigate the effects of Akt inhibition on cell proliferation, survival, and apoptosis.

    Medicine: Clinically, this compound is being evaluated for its therapeutic potential in treating PI3K/Akt-driven tumors, Proteus syndrome, and PIK3CA-related overgrowth spectrum disorders.

    Industry: In the pharmaceutical industry, this compound is being developed as a potential drug candidate for various indications.

作用機序

Miransertib exerts its effects by selectively inhibiting the Akt kinase. Akt is a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes, including cell growth, survival, and metabolism. By binding to the allosteric site of Akt, this compound prevents its activation and subsequent phosphorylation of downstream targets .

The inhibition of Akt by this compound leads to the suppression of Akt-mediated signaling pathways, resulting in reduced cell proliferation, increased apoptosis, and decreased tumor growth. Additionally, this compound has been shown to enhance autophagy in certain cellular contexts, contributing to its therapeutic effects .

Safety and Hazards

Miransertib is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

将来の方向性

Miransertib has shown promise as a potential treatment for low-flow vascular malformations . It has been found to be effective in a new in vivo model of blood vessel growth (angiogenesis), and it has been suggested that it could become a new oral drug therapy for visceral and cutaneous leishmaniasis .

生化学分析

Biochemical Properties

Miransertib plays a significant role in biochemical reactions by inhibiting the AKT pathway . AKT is a critical effector of the phosphoinositide 3-kinase (PI3K) signaling cascade, which regulates a number of oncogenic functions, including cell survival . This compound interacts with AKT, leading to the inhibition of this pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the AKT pathway, this compound can disrupt the normal functioning of cells, potentially leading to the death of cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves binding to AKT and inhibiting its activity . This inhibition can lead to changes in gene expression and disrupt the normal functioning of cells

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In one study, this compound was administered to L. donovani infected mice, and it effectively reduced the parasite burden in livers and spleens

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In one study, this compound was administered to mice infected with L. donovani, and it effectively reduced the parasite burden

Metabolic Pathways

This compound is involved in the PI3K-AKT-mTOR pathway . It interacts with AKT, leading to the inhibition of this pathway . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Given its role as an AKT inhibitor, it is likely that it is transported to areas of the cell where AKT is present .

Subcellular Localization

The subcellular localization of this compound is likely to be in areas of the cell where AKT is present, given its role as an AKT inhibitor

準備方法

The synthesis of miransertib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Industrial production methods for this compound are designed to optimize the synthesis process for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure consistent product quality and scalability .

化学反応の分析

Miransertib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of this compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups on the this compound molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms of this compound .

類似化合物との比較

Miransertib is part of a class of Akt inhibitors that includes other compounds such as MK-2206, capivasertib (AZD5363), and ipatasertib. These compounds share a similar mechanism of action by targeting the Akt kinase, but they differ in their selectivity, potency, and pharmacokinetic properties .

    MK-2206: An allosteric Akt inhibitor with a different binding profile compared to this compound. It has shown efficacy in preclinical models of cancer but has distinct pharmacokinetic properties.

    Capivasertib (AZD5363): An ATP-competitive Akt inhibitor that has demonstrated clinical activity in patients with Akt1 E17K-mutant tumors. It differs from this compound in its binding mode and selectivity.

    Ipatasertib: Another ATP-competitive Akt inhibitor with a broader spectrum of activity against different Akt isoforms. .

This compound’s uniqueness lies in its selective allosteric inhibition of Akt, which provides a distinct mechanism of action compared to ATP-competitive inhibitors. This selectivity may offer advantages in terms of reduced off-target effects and improved safety profiles .

特性

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFMVVHMKGFCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313881-70-7
Record name Miransertib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miransertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRANSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。